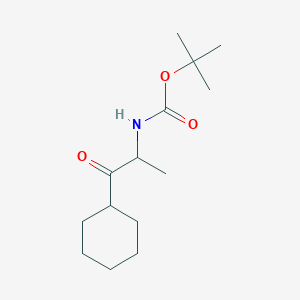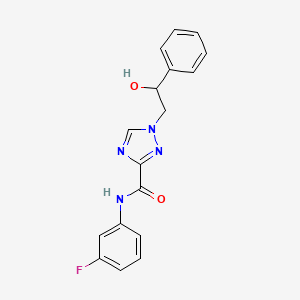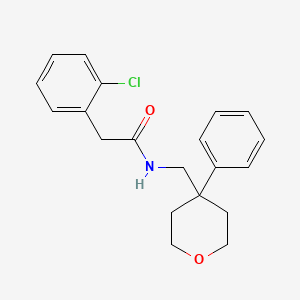
2-(2-chlorophenyl)-N-((4-phenyltetrahydro-2H-pyran-4-yl)methyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-chlorophenyl)-N-((4-phenyltetrahydro-2H-pyran-4-yl)methyl)acetamide, also known as CTAP, is a small molecule that has been used as a research tool in the field of neuroscience. CTAP is a selective antagonist of the mu-opioid receptor, which is a protein that is involved in the modulation of pain and reward pathways in the brain.
Applications De Recherche Scientifique
Crystallography and Structural Analysis
Research has delved into the crystal structures of related C,N-disubstituted acetamides, highlighting the significance of hydrogen bonding, π-π interactions, and other non-covalent interactions in the formation of complex crystal networks. Such studies provide insights into the molecular arrangement and potential functional applications in material science and pharmaceutical formulation (Narayana et al., 2016).
Nonlinear Optical Properties
Theoretical investigations into the nonlinear optical properties of crystalline acetamide structures, including polarization effects of their environment, have been conducted. These studies reveal the potential of such compounds in developing photonic devices like optical switches, modulators, and in optical energy applications, highlighting their importance in the advancement of optical technologies (Castro et al., 2017).
Coordination Chemistry and Antioxidant Activity
Coordination complexes constructed from pyrazole-acetamide derivatives demonstrate the effect of hydrogen bonding on self-assembly processes. These complexes, characterized by various spectroscopic methods, exhibit significant antioxidant activity, underscoring their potential therapeutic applications and importance in understanding the role of metal coordination in biological systems (Chkirate et al., 2019).
Antimicrobial and Anticonvulsant Activities
Synthesis and evaluation of derivatives for antimicrobial and anticonvulsant activities have been explored, demonstrating the chemical versatility and potential pharmaceutical applications of acetamide derivatives. These studies contribute to the ongoing search for new therapeutic agents (Aktürk et al., 2002).
Photophysical and Electrochemical Studies
The synthesis and study of derivatives with extended π-conjugation pathways for green light emitting applications illustrate the compound's suitability in the development of dye-sensitized solar cells (DSSCs) and light harvesting efficiency. This research underscores the importance of such compounds in renewable energy technologies and materials science (Easwaramoorthi et al., 2013).
Propriétés
IUPAC Name |
2-(2-chlorophenyl)-N-[(4-phenyloxan-4-yl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClNO2/c21-18-9-5-4-6-16(18)14-19(23)22-15-20(10-12-24-13-11-20)17-7-2-1-3-8-17/h1-9H,10-15H2,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPCDPQPKALVYTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CNC(=O)CC2=CC=CC=C2Cl)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-chlorophenyl)-N-((4-phenyltetrahydro-2H-pyran-4-yl)methyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2,4-dimethylphenyl)-2-[(6-pyridin-4-yl[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio]acetamide](/img/structure/B2938470.png)
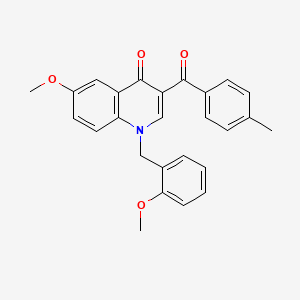
![{2-methyl-5-[4-(methylsulfonyl)phenyl]-1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-3-yl}methyl 4-methoxybenzenecarboxylate](/img/structure/B2938472.png)
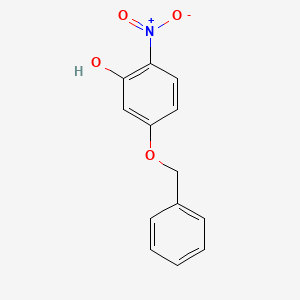
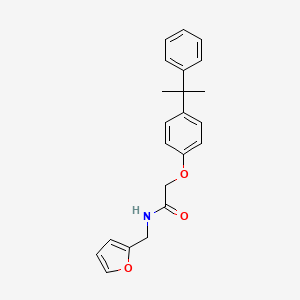
![N-[3-(1H-benzimidazol-2-yl)phenyl]-3-bromobenzamide](/img/structure/B2938478.png)
![N-(4-cyanothian-4-yl)-2-[4-(1H-pyrazol-1-yl)phenyl]acetamide](/img/structure/B2938482.png)
![2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2,4-difluorophenyl)acetamide](/img/structure/B2938484.png)
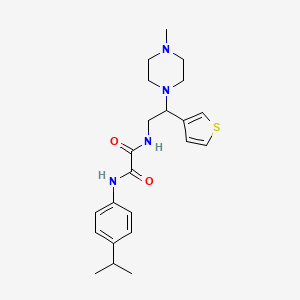
![2-(1-([1,1'-biphenyl]-3-ylsulfonyl)azetidin-3-yl)-2H-1,2,3-triazole](/img/structure/B2938486.png)
![4-[(3S,4R)-3-Amino-4-methoxypyrrolidin-1-yl]-N,N-dimethylpyrimidin-2-amine](/img/structure/B2938488.png)
![(2Z)-2-[(2-chloro-5-fluorophenyl)imino]-N-(2-methylphenyl)-2H-chromene-3-carboxamide](/img/structure/B2938490.png)
